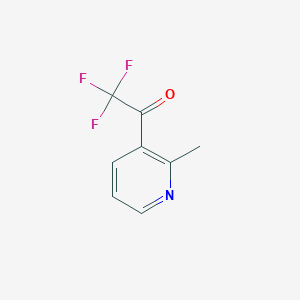

2,2,2-Trifluoro-1-(2-methyl-pyridin-3-YL)-ethanone

説明

2,2,2-Trifluoro-1-(2-methyl-pyridin-3-YL)-ethanone is an organic compound that belongs to the class of trifluoromethyl ketones. This compound is characterized by the presence of a trifluoromethyl group attached to a ketone functional group, along with a pyridine ring substituted with a methyl group. The trifluoromethyl group imparts unique chemical properties to the compound, making it of interest in various scientific and industrial applications.

Structure

3D Structure

特性

分子式 |

C8H6F3NO |

|---|---|

分子量 |

189.13 g/mol |

IUPAC名 |

2,2,2-trifluoro-1-(2-methylpyridin-3-yl)ethanone |

InChI |

InChI=1S/C8H6F3NO/c1-5-6(3-2-4-12-5)7(13)8(9,10)11/h2-4H,1H3 |

InChIキー |

PTYVSDWYOJJXAS-UHFFFAOYSA-N |

正規SMILES |

CC1=C(C=CC=N1)C(=O)C(F)(F)F |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-Trifluoro-1-(2-methyl-pyridin-3-YL)-ethanone can be achieved through several synthetic routes. One common method involves the reaction of 2-methyl-3-pyridinecarboxaldehyde with trifluoroacetic anhydride in the presence of a catalyst such as pyridine. The reaction typically takes place under reflux conditions, and the product is purified through distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of 2,2,2-Trifluoro-1-(2-methyl-pyridin-3-YL)-ethanone may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. Solvent extraction and chromatographic techniques are often employed for purification.

化学反応の分析

Types of Reactions

2,2,2-Trifluoro-1-(2-methyl-pyridin-3-YL)-ethanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products Formed

Oxidation: Formation of trifluoromethyl carboxylic acids.

Reduction: Formation of trifluoromethyl alcohols.

Substitution: Formation of substituted trifluoromethyl derivatives.

科学的研究の応用

Medicinal Chemistry

2,2,2-Trifluoro-1-(2-methyl-pyridin-3-YL)-ethanone has been explored for its potential as a pharmaceutical intermediate. Its unique trifluoromethyl group enhances lipophilicity and metabolic stability, making it a valuable scaffold for drug design.

Agrochemicals

The compound has been investigated as a potential precursor in the synthesis of agrochemicals. Its fluorinated nature contributes to increased biological activity and environmental stability.

Material Science

In material science, this compound has been studied for its role in developing novel polymers and coatings that exhibit enhanced thermal and chemical resistance due to the presence of fluorine atoms.

Case Study 1: Antimicrobial Agents

Research has demonstrated that derivatives of 2,2,2-Trifluoro-1-(2-methyl-pyridin-3-YL)-ethanone exhibit significant antimicrobial properties against various pathogens. A study published in the Journal of Medicinal Chemistry highlighted the efficacy of these compounds in inhibiting bacterial growth, suggesting their potential use as new antimicrobial agents .

Case Study 2: Fluorinated Polymers

In a study focused on the development of fluorinated polymers for industrial applications, researchers synthesized polymers incorporating 2,2,2-Trifluoro-1-(2-methyl-pyridin-3-YL)-ethanone. The resulting materials displayed superior resistance to solvents and high thermal stability compared to non-fluorinated counterparts .

作用機序

The mechanism of action of 2,2,2-Trifluoro-1-(2-methyl-pyridin-3-YL)-ethanone involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This group also influences the compound’s binding affinity to target proteins, potentially inhibiting their activity and modulating biochemical pathways.

類似化合物との比較

Similar Compounds

2,2,2-Trifluoroacetophenone: Similar structure but with a phenyl ring instead of a pyridine ring.

2,2,2-Trifluoro-1-(2-chlorophenyl)-ethanone: Contains a chlorophenyl group instead of a methylpyridinyl group.

2,2,2-Trifluoro-1-(4-methylphenyl)-ethanone: Features a methylphenyl group instead of a methylpyridinyl group.

Uniqueness

2,2,2-Trifluoro-1-(2-methyl-pyridin-3-YL)-ethanone is unique due to the presence of the pyridine ring, which imparts distinct electronic and steric properties. This uniqueness makes it valuable in specific applications where other trifluoromethyl ketones may not be as effective.

生物活性

2,2,2-Trifluoro-1-(2-methyl-pyridin-3-YL)-ethanone (CAS Number: 1060801-54-8) is a fluorinated organic compound that has garnered attention due to its potential biological activities. This compound belongs to a class of molecules known for their diverse pharmacological properties, particularly in the fields of medicinal chemistry and drug development. The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of compounds, making them attractive candidates for various therapeutic applications.

- Molecular Formula : C₈H₆F₃NO

- Molecular Weight : 189.13 g/mol

- LogP : 2.135 (indicating moderate lipophilicity)

- Polar Surface Area (PSA) : 29.96 Ų

Biological Activity Overview

The biological activity of 2,2,2-Trifluoro-1-(2-methyl-pyridin-3-YL)-ethanone has been explored in several studies, revealing its potential as an antimicrobial and anticancer agent.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives with trifluoromethyl groups have shown enhanced activity against both Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) studies suggest that the presence of electron-withdrawing groups like trifluoromethyl can increase antibacterial potency.

| Compound | MIC (μg/mL) | Activity Type |

|---|---|---|

| 29o | 3.125 | Gram-positive |

| 55i | 12.5 | S. typhi |

| 55j | 25 | S. aureus |

Case Studies

-

Antifibrotic and Anticancer Potential :

A study highlighted the role of similar pyridine derivatives as selective inhibitors of TGF-β type I receptor kinase, which is implicated in cancer progression and fibrosis. The compound demonstrated an IC50 value of 0.013 μM in kinase assays, indicating potent inhibitory activity . -

Antimicrobial Efficacy :

In vitro studies have shown that related compounds exhibit significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with MIC values ranging from 6.25 to 50 μg/mL depending on the structural modifications . -

Structure-Activity Relationship Studies :

A comprehensive SAR analysis indicated that modifications in the pyridine ring and the presence of electron-withdrawing groups significantly influence the biological activity of these compounds. For example, compounds bearing methoxy or iodo groups showed enhanced antibacterial action .

The exact mechanism by which 2,2,2-Trifluoro-1-(2-methyl-pyridin-3-YL)-ethanone exerts its biological effects remains under investigation; however, it is hypothesized that its ability to interact with specific protein kinases and bacterial cell membranes may play a crucial role in its antimicrobial and anticancer activities.

Q & A

Q. What advanced analytical techniques validate trace impurities (<0.1%) in high-purity batches?

- Methodology :

- LC-HRMS : Detect impurities using a C18 column (1.7 µm particles) and gradient elution (0.1% formic acid in H₂O/ACN).

- NMR with cryoprobes : Enhance sensitivity for low-abundance species (e.g., residual solvents or dehalogenated byproducts).

- ICP-MS : Quantitate heavy metal contaminants (e.g., Pd from catalytic reactions) at ppb levels .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。